4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 4-bromophenyl group attached to an amide nitrogen, which is further connected to a substituted phenyl ring. The phenyl ring contains a methyl group at the 4-position and a 2-oxopiperidin-1-yl moiety at the 3-position. The 2-oxopiperidine group introduces a lactam ring, which may influence solubility, hydrogen bonding, and target binding compared to simpler piperidine or piperazine analogs .
Properties
IUPAC Name |
4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-5-10-16(12-17(13)22-11-3-2-4-18(22)23)21-19(24)14-6-8-15(20)9-7-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJSCIHZTJGNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound replaces the 2-oxopiperidinyl and 4-methyl groups with methoxy and nitro groups. The nitro group is strongly electron-withdrawing, which reduces basicity and may alter metabolic stability compared to the title compound. Crystallographic studies show that 4MNB has a planar benzamide core, while the title compound’s 2-oxopiperidinyl group introduces steric bulk and non-planarity .
- Imatinib Mesylate: A tyrosine kinase inhibitor with a benzamide backbone, Imatinib features a 4-methylpiperazinylmethyl group and a pyrimidinylamino substituent. Unlike the title compound’s 2-oxopiperidine, Imatinib’s piperazine moiety enhances water solubility via protonation, which is critical for its bioavailability. The bromine in the title compound may confer distinct halogen-bonding interactions absent in Imatinib .
Heterocyclic Modifications
- 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 17): This analog replaces the 2-oxopiperidine with a methylpiperidine-linked quinazoline group. The quinazoline core enhances planar stacking interactions with kinase ATP-binding pockets, while the trifluoromethylphenyl group increases lipophilicity. The title compound’s 2-oxopiperidine may offer better metabolic stability due to reduced susceptibility to oxidative metabolism .
- 4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Here, the phenyl ring is replaced with a bicyclic thiophene system. The cyano group may engage in dipole interactions, a feature absent in the title compound .
Halogenated Derivatives
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :
This compound incorporates multiple halogens (Br, Cl, F) and a trifluoropropoxy group, increasing electron-withdrawing effects and metabolic resistance. The title compound’s single bromine may balance reactivity and lipophilicity better for target engagement .
Table 1: Key Properties of Selected Compounds
Biological Activity
4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Bromo Group : The presence of the bromine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Piperidine Ring : This moiety is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.
- Benzamide Core : Common in many drugs, this structure is crucial for receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as cancer and neurological disorders.
Biological Activity Data
Case Study 1: Antitumor Effects
A study conducted on the antitumor effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of the Bcl-2 family proteins.
Case Study 2: Neuroprotection
In a neurodegenerative model, this compound exhibited protective effects against oxidative stress-induced neuronal damage. It was found to upregulate antioxidant enzymes and downregulate apoptosis markers, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound. Modifications to the piperidine ring and benzamide core have been explored to enhance potency and selectivity for specific biological targets. For instance, substituents on the piperidine ring have been shown to significantly affect binding affinity and biological activity.
Q & A
Basic: What are the recommended synthetic routes for 4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted aniline precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Piperidinyl group introduction : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for regioselective attachment .
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and stoichiometry (1.2–1.5 eq of nucleophile) to suppress side reactions like dehalogenation .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structural identity and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromo at C4, methyl at N-phenyl). Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the 2-oxopiperidinyl group shows characteristic carbonyl signals at δ 170–175 ppm .
- X-Ray Crystallography : Resolves spatial arrangement, with bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles validating steric effects .
- HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient), with ESI-MS showing [M+H]+ at m/z 443.2 .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the bromo substituent and 2-oxopiperidinyl moiety to biological activity?
- Bromo Substitution : Synthesize analogs with Cl, F, or H at C4. Compare binding affinities (e.g., via SPR or fluorescence polarization) to assess halogen-bonding roles in target interactions .
- Oxopiperidinyl Modifications : Replace 2-oxopiperidinyl with morpholine or piperazine. Use enzymatic assays (e.g., kinase inhibition) to evaluate conformational flexibility impacts .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC values .
Advanced: What computational strategies are employed to predict the binding affinity and interaction mechanisms of this compound with potential biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinases). Focus on bromo-phenyl π-stacking and oxopiperidinyl H-bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability and ligand-induced conformational changes in solvent (TIP3P water model) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG and rank derivatives .
Advanced: How should researchers address contradictions in biological assay data, such as varying IC50_{50}50 values across different experimental models?
- Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based luminescence) and control for cell line-specific efflux pumps (e.g., P-gp overexpression) .
- Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to rule out false positives from bromine-mediated oxidative stress .
- Meta-Analysis : Pool data from ≥3 independent labs using fixed-effects models to identify outliers .
Advanced: What methodologies are recommended for investigating the metabolic stability and in vitro pharmacokinetic properties of this benzamide derivative?
- Microsomal Stability Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition at 1–10 µM .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4h) with [H]-labeled compound to quantify free fraction .
Basic: What are the critical steps in scaling up the synthesis of this compound from milligram to gram quantities without compromising purity?
- Intermediate Isolation : Purify via flash chromatography (silica gel, hexane/EtOAc) before final coupling to minimize impurities .
- Exotherm Control : Use jacketed reactors with gradual reagent addition (<0.5 mL/min) for amide bond formation .
- Crystallization Optimization : Recrystallize from EtOH/HO (7:3) at 4°C to enhance yield (85–90%) and purity (>98%) .
Advanced: How can researchers utilize proteomic or transcriptomic approaches to identify off-target effects and elucidate the compound's mechanism of action?
- Phosphoproteomics : Treat cells with 10 µM compound for 24h, then perform TiO-based enrichment and LC-MS/MS to map kinase signaling changes .
- RNA-Seq : Cluster differentially expressed genes (DESeq2, log2FC >2) and perform pathway enrichment (KEGG, GO) to identify perturbed pathways .
- Chemical Proteomics : Use immobilized compound pulldowns with SILAC-labeled lysates to capture interacting proteins, validated by western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
